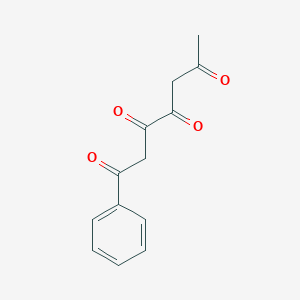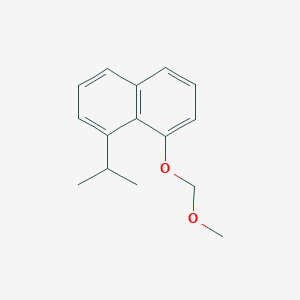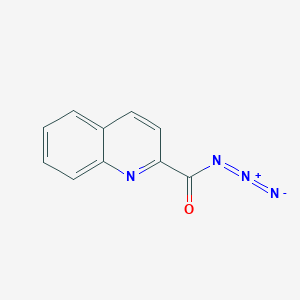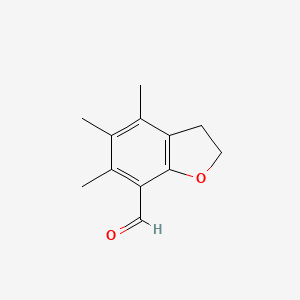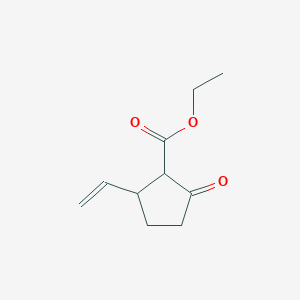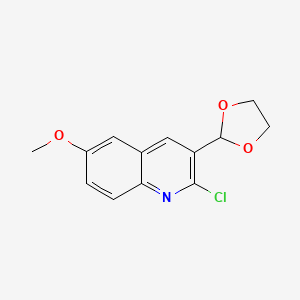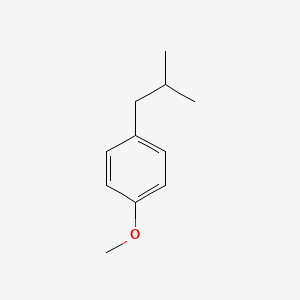
1-Isobutyl-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-4-methoxybenzene is an organic compound with the molecular formula C11H16O. It is an aromatic ether, characterized by a methoxy group attached to a benzene ring, which is further substituted with an isobutyl group at the para position. This compound is known for its pleasant fragrance and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isobutyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of anisole with isobutyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are used to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Applications De Recherche Scientifique
1-Isobutyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1-Isobutyl-4-methoxybenzene involves its interaction with various molecular targets. As an aromatic compound, it can participate in π-π interactions with other aromatic systems. Its methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence its behavior in chemical reactions and its biological activity .
Comparaison Avec Des Composés Similaires
- 4-tert-Butylanisole
- 4-Butylanisole
- 4-Isopropylanisole
Comparison: 1-Isobutyl-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 4-tert-Butylanisole and 4-Butylanisole, the isobutyl group in this compound provides a different steric and electronic environment, affecting its reactivity and interactions. This uniqueness makes it valuable in specific applications where these properties are desired .
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-methoxy-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clé InChI |
SRDOJGMYVZZEOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

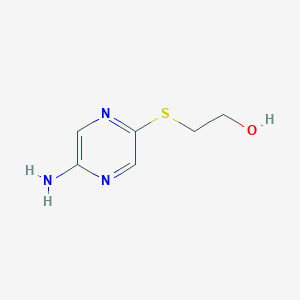
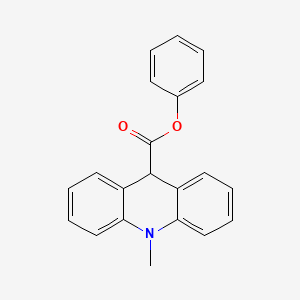
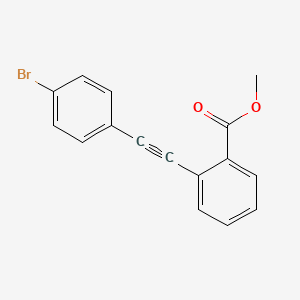
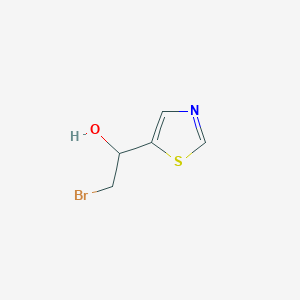
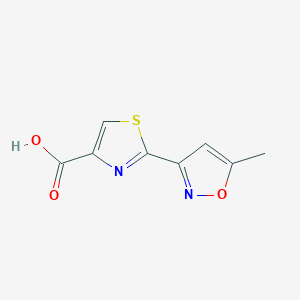
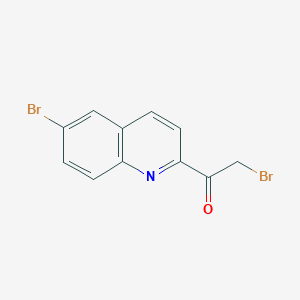
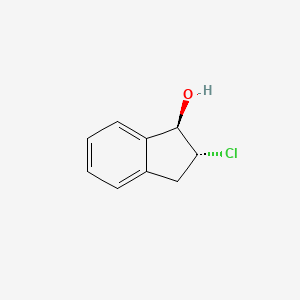
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylheptyl)oxy]-](/img/structure/B8669256.png)
